3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique triazole ring structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with 4-biphenylcarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butylbiphenyl
- Tetrakis(4-tert-butylphenyl)porphyrin
- Tris(4-tert-butylphenyl)phosphate
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of biphenyl and tert-butylphenyl groups enhances its stability and makes it suitable for various applications.
Properties
Molecular Formula |
C24H23N3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-(4-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3/c1-24(2,3)21-15-13-20(14-16-21)23-25-22(26-27-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,25,26,27) |
InChI Key |
TUKWKIVJRVSIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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